molecular formula C12H12ClNS B6146119 2-chloro-4-(3-phenylpropyl)-1,3-thiazole CAS No. 2138181-79-8

2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Cat. No.: B6146119
CAS No.: 2138181-79-8
M. Wt: 237.7
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Description

2-chloro-4-(3-phenylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the second position and a phenylpropyl group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 3-phenylpropylamine in the presence of a base, followed by cyclization with sulfur and a nitrogen source such as ammonium acetate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3-phenylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of 2-amino-4-(3-phenylpropyl)-1,3-thiazole or 2-thio-4-(3-phenylpropyl)-1,3-thiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-chloro-4-(3-phenylpropyl)-1,3-thiazolidine.

Scientific Research Applications

2-chloro-4-(3-phenylpropyl)-1,3-thiazole has been investigated for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and the thiazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The phenylpropyl group can further stabilize these interactions through π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(3-phenylpropyl)-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur.

    2-chloro-4-(3-phenylpropyl)-1,3-imidazole: Similar structure but with two nitrogen atoms in the ring.

    2-chloro-4-(3-phenylpropyl)-1,3-pyrazole: Similar structure but with a different nitrogen arrangement in the ring.

Uniqueness

2-chloro-4-(3-phenylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in the ring, which imparts distinct electronic and steric properties. This makes it more versatile in terms of chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. The combination of the chlorine atom and the phenylpropyl group further enhances its potential for diverse applications.

Properties

CAS No.

2138181-79-8

Molecular Formula

C12H12ClNS

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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